4-Chloropyridin-2-amine hydrochloride
Overview
Description
4-Chloropyridin-2-amine hydrochloride, also known as 4-Chloro-2-pyridinamine hydrochloride, is a chemical compound with the molecular formula C5H6Cl2N2 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 4-Chloropyridin-2-amine involves the reaction of tert-butyl 4-chloropyridin-2-ylcarbamate with a 4N solution of hydrogen chloride in dioxane. The solution is stirred for 18 hours at room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom and an amine group attached to it . The average mass of the molecule is 165.020 Da and the monoisotopic mass is 163.990799 Da .Chemical Reactions Analysis
This compound is a versatile compound that is reactive towards nucleophilic substitution reactions . This makes it a valuable intermediate in organic synthesis. It is used as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .Physical and Chemical Properties Analysis
This compound is a white to light yellow crystalline powder . It has a high boiling point of 153°C, indicating its stability under high temperatures . This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .Mechanism of Action
Properties
IUPAC Name |
4-chloropyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREGTVDJKWIDKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693287 | |
Record name | 4-Chloropyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202216-99-7 | |
Record name | 4-Chloropyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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